molecular formula C9H15NO5 B2387974 2-[(tert-Butoxy)carbonyl]-1,2-oxazolidine-4-carboxylic acid CAS No. 2059954-49-1

2-[(tert-Butoxy)carbonyl]-1,2-oxazolidine-4-carboxylic acid

Cat. No. B2387974
CAS RN: 2059954-49-1
M. Wt: 217.221
InChI Key: ZQYJUINCGONFDJ-UHFFFAOYSA-N
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Description

The compound you mentioned is a derivative of oxazolidine, which is a five-membered ring compound containing three carbon atoms, one nitrogen atom, and one oxygen atom . The tert-butoxycarbonyl (BOC) group is a common protecting group used in organic synthesis, particularly for amines .


Synthesis Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Chemical Reactions Analysis

The BOC group can be removed (deprotected) from amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles .

Safety and Hazards

While specific safety and hazard information for this compound is not available, compounds with the BOC group can pose risks. For example, they may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-1,2-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO5/c1-9(2,3)15-8(13)10-4-6(5-14-10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYJUINCGONFDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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